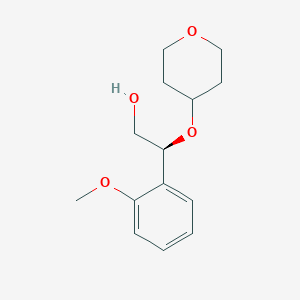

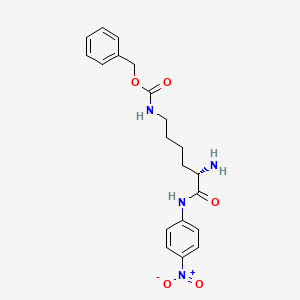

(S)-2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (phenyl) and ether (R-O-R’) groups, as well as an alcohol (R-OH) group. The tetrahydropyran ring introduces a cyclic ether (or oxane) structure. The “(S)” designation refers to the specific arrangement of these groups in three-dimensional space, following the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ether and alcohol functional groups. For example, under acidic conditions, ethers can undergo cleavage reactions. The alcohol group could potentially be oxidized to form a carbonyl compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an alcohol group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique

Diversity-Oriented Synthesis

In the realm of scientific research, the compound (S)-2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol and its structural derivatives have been explored for diverse synthetic applications. One notable study delves into the diversity-oriented synthesis of a library of substituted tetrahydropyrans using oxidative carbon-hydrogen bond activation and click chemistry. This approach yielded a variety of non-natural compounds with potential for screening against diverse biological targets (Zaware et al., 2011).

Novel Synthesis Methods

Furthermore, innovative methods have been developed for the synthesis of p-aminobenzoic acid diamides based on related structural analogs of the compound . These methods involve a series of reactions leading to the formation of diamides, showcasing the compound's utility in synthetic organic chemistry (Agekyan & Mkryan, 2015).

Unusual Reaction Pathways

The compound and its analogs have also been noted for their participation in unusual reaction pathways. For instance, in the synthesis of certain dienones, the compound underwent an unexpected tandem sequence of reactions, demonstrating its role in facilitating complex chemical transformations (Khatri & Samant, 2015).

Structural and Functional Insights

Research has not only focused on the synthetic aspects but also on understanding the structural and functional aspects of the compound and its derivatives. Studies involving X-ray powder diffraction data have provided valuable insights into the molecular structure, facilitating its use in further synthetic applications, such as the synthesis of the anticoagulant apixaban (Wang et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14-15H,6-10H2,1H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNLRXIWDMHQDJ-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CO)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](CO)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)

![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)

![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)